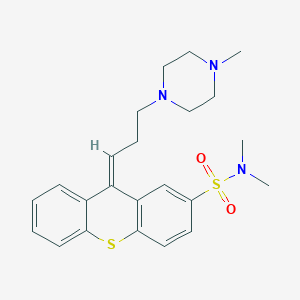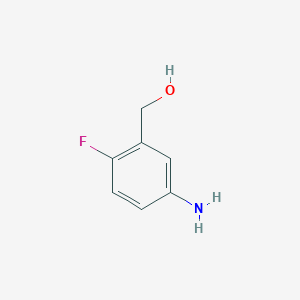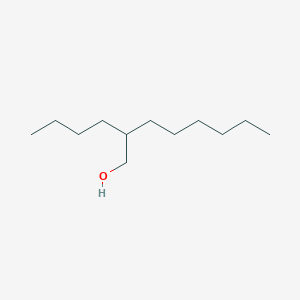
9-(Chlormethyl)anthracen
Übersicht
Beschreibung
9-(Chloromethyl)anthracene is an organic compound with the molecular formula C15H11Cl. It is a derivative of anthracene, where a chlorine atom is attached to the methyl group at the 9th position of the anthracene ring. This compound is known for its applications in organic synthesis and as a fluorescent labeling reagent .
Wissenschaftliche Forschungsanwendungen
9-(Chloromethyl)anthracene has diverse applications in scientific research:
Wirkmechanismus
Target of Action
9-(Chloromethyl)anthracene is primarily used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . These compounds are the primary targets of 9-(Chloromethyl)anthracene. They play a crucial role in various biochemical reactions, serving as intermediates and reactants.
Mode of Action
The compound interacts with its targets by acting as a derivatizing agent for carboxylic acids . It forms esters with carboxylic acids, which results in enhanced UV and fluorescence detection in High-Performance Liquid Chromatography (HPLC) .
Result of Action
The primary result of the action of 9-(Chloromethyl)anthracene is the formation of esters with carboxylic acids . These esters have enhanced UV and fluorescence detection properties in HPLC . This allows for more effective analysis and detection of these compounds in various applications.
Biochemische Analyse
Biochemical Properties
It is known to be used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Molecular Mechanism
It is known to react with carboxylic acids to form esters, enhancing UV and fluorescence detection in high-performance liquid chromatography (HPLC)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chloromethyl)anthracene typically involves the chloromethylation of anthracene. One common method includes the reaction of anthracene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, resulting in the formation of 9-(Chloromethyl)anthracene .
Industrial Production Methods: In industrial settings, the production of 9-(Chloromethyl)anthracene may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Substitution Reactions: 9-(Chloromethyl)anthracene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form 9-anthracenemethanol or further oxidized to anthracene-9-carboxylic acid.
Reduction Reactions: Reduction of 9-(Chloromethyl)anthracene can yield 9-methylanthracene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products:
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: 9-Anthracenemethanol, anthracene-9-carboxylic acid.
Reduction: 9-Methylanthracene.
Vergleich Mit ähnlichen Verbindungen
9-Methylanthracene: Lacks the chlorine atom, making it less reactive in substitution reactions.
9-Anthracenemethanol: Contains a hydroxyl group instead of a chlorine atom, making it more suitable for oxidation reactions.
9,10-Bis(chloromethyl)anthracene: Contains two chloromethyl groups, increasing its reactivity and potential for forming cross-linked products.
Uniqueness: 9-(Chloromethyl)anthracene is unique due to its specific reactivity in nucleophilic substitution reactions and its strong fluorescence, making it highly valuable in analytical and synthetic applications .
Eigenschaften
IUPAC Name |
9-(chloromethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRSXXPGXRVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179220 | |
| Record name | 9-Chloromethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-19-2 | |
| Record name | 9-(Chloromethyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloromethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24463-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Chloromethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(chloromethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-(Chloromethyl)anthracene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4ZDD4KUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 9-(chloromethyl)anthracene in chemical synthesis?
A1: 9-(Chloromethyl)anthracene serves as a versatile building block in organic synthesis. Its reactivity primarily stems from the chlorine atom in its structure. This chlorine atom can readily undergo nucleophilic substitution reactions, making it an excellent alkylating agent.
Q2: How is 9-(chloromethyl)anthracene utilized in analytical chemistry?
A2: 9-(Chloromethyl)anthracene is employed as a derivatizing agent in analytical techniques like HPLC (High-Performance Liquid Chromatography). []
Q3: Can you elaborate on the fluorescence properties of 9-(chloromethyl)anthracene derivatives and their significance?
A3: 9-(Chloromethyl)anthracene itself exhibits fluorescence, but its derivatives often display enhanced or modified fluorescent properties. This modification arises from the influence of the substituent attached to the chloromethyl group on the anthracene ring. []
Q4: Are there any studies exploring the relationship between the structure of 9-(chloromethyl)anthracene derivatives and their fluorescence?
A4: Yes, investigations into the structure-property relationships of 9-(chloromethyl)anthracene derivatives have revealed a connection between the molecule's structure and its fluorescence intensity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)







